molecular formula C15H10Cl3FO B1327911 3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone CAS No. 898751-40-1

3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone

Cat. No.: B1327911
CAS No.: 898751-40-1
M. Wt: 331.6 g/mol
InChI Key: CAGYXCOBJQARDA-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone is a halogenated propiophenone derivative characterized by two substituted phenyl rings. The primary phenyl group (attached to the propanone chain) contains chloro (Cl) and fluoro (F) substituents at the 3- and 5-positions, respectively. The second phenyl ring (directly bonded to the ketone group) features dichloro substituents at the 3' and 5' positions. This structural arrangement contributes to its high lipophilicity (logP = 4.948) and polar surface area (PSA = 17.07 Ų) .

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3FO/c16-11-3-9(4-14(19)8-11)1-2-15(20)10-5-12(17)7-13(18)6-10/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGYXCOBJQARDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644976
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-40-1
Record name 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Method

The chlorination of propiophenone derivatives is a widely used method to introduce chlorine atoms into the aromatic ring. This process typically involves:

  • Reagents : Propiophenone, chlorine gas (Cl₂), and a trichlorinated metal salt (e.g., aluminum trichloride).
  • Solvent : Solvent Orange 2A, which aids in dissolving propiophenone and is miscible with the metal salt.
  • Reaction Conditions :
    • Temperature: 15–70°C
    • Reaction time: 6–10 hours
    • Monitoring: Chromatographic tracking to ensure completion of the reaction.

Procedure

  • Add trichlorinated metal salt and solvent into a reactor.
  • Under stirring, slowly add propiophenone solution and feed chlorine gas into the reaction mixture.
  • After completion, perform low-temperature hydrolysis followed by washing and layering.
  • Distill the crude product under reduced pressure to obtain the desired intermediate.
  • Further purify via rectification at approximately 170°C to achieve a purity of 99.7%–99.9%.

Grignard Reaction-Based Synthesis

Overview

The Grignard reaction is employed to form carbon-carbon bonds between aromatic rings and side chains, enabling the synthesis of complex derivatives like 3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone.

Key Steps

  • Preparation of Grignard Reagent :

    • React alkyl halides (e.g., isopropyl bromide or chloride) with magnesium metal in tetrahydrofuran (THF) or other ether solvents.
    • Maintain temperatures between 10–30°C during reagent preparation.
  • Reaction with Aromatic Ketones :

    • Combine the Grignard reagent with an aromatic ketone derivative under controlled conditions.
    • Use solvents like THF or diethyl ether for optimal solubility.
  • Subsequent Chlorination :

    • Introduce chlorine atoms via electrophilic substitution using reagents like Cl₂ or copper halides (e.g., CuCl or CuBr).
    • Ensure precise temperature control to avoid over-chlorination.
  • Purification :

    • Perform vacuum distillation at 80–90°C to isolate the target compound.

Advanced Synthetic Pathways

Multi-Step Synthesis

For complex derivatives such as this compound, multi-step synthetic pathways are often required:

  • Intermediate Formation : Synthesize intermediates like dichloroacetophenones through selective halogenation.
  • Coupling Reactions : Use coupling agents or catalysts to attach functionalized phenyl groups.
  • Final Modifications : Introduce fluorine and chlorine atoms selectively via diazotization or halogen exchange reactions.

Example Process

  • React piperidine with ethyl trifluoroacetate in a solvent-free environment at 25–90°C for 4–6 hours to form an intermediate.
  • Use Grignard reagents prepared from alkyl magnesium halides for further functionalization.
  • Finalize the synthesis by introducing chlorine atoms using copper halides in an acidic medium.

Data Summary Table

Step Reagents/Conditions Outcome
Chlorination Cl₂, AlCl₃, Solvent Orange 2A Chlorinated aromatic intermediates
Grignard Reaction Alkyl halide, Mg, THF Carbon-carbon bond formation
Halogen Exchange Copper halides (CuCl/CuBr), acidic medium Selective chlorination
Purification Vacuum distillation High-purity final product

Notes on Optimization

  • Reaction temperatures and times are critical for yield and selectivity.
  • Solvent choice significantly impacts solubility and reaction rates.
  • Monitoring by chromatography ensures precision in multi-step processes.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-3’,5’-dichloropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can replace chloro or fluoro groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-3’,5’-dichloropropiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’,5’-dichloropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include signal transduction and metabolic processes, which can be studied using various biochemical assays .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Propiophenone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP PSA (Ų) Boiling Point (°C) Key References
3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone 3-Cl, 5-F (phenyl); 3',5'-Cl (propiophenone) C₁₅H₉Cl₃FO 344.6 4.948 17.07 -
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone 4-SCH₃ (phenyl); 3'-Cl, 5'-F C₁₆H₁₄ClFOS 308.8 - - 448.5 (predicted)
1-(3-Chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one 3-Cl, 5-F; 3-F (phenyls) C₁₅H₁₀ClF₂O 294.69 - - -
3-(4-Bromophenyl)-4'-fluoropropiophenone 4-Br; 4'-F C₁₅H₁₁BrFO 297.15 - - -
3-(3-Chlorophenyl)-4'-methylpropiophenone 3-Cl; 4'-CH₃ C₁₆H₁₅ClO 258.74 - - -

Substituent Effects on Physicochemical Properties

  • Lipophilicity (logP):
    The target compound’s logP of 4.948 reflects the strong electron-withdrawing effects of Cl and F substituents, enhancing hydrophobic interactions. In contrast, the thiomethyl derivative (C₁₆H₁₄ClFOS) may exhibit slightly lower logP due to the polarizable sulfur atom, though data are unavailable .
  • Compounds with sulfur (e.g., thiomethyl) or hydroxyl groups would likely exhibit higher PSA.
  • Boiling Points: The thiomethyl analog’s predicted boiling point (448.5°C) is notably high, likely due to increased molecular weight and sulfur’s polarizability . Brominated derivatives (e.g., C₁₅H₁₁BrFO) may have higher boiling points than chlorinated analogs due to bromine’s larger atomic radius .

Structural Modifications and Functional Implications

  • Halogenation Patterns: Chloro vs. Fluoro: Chlorine’s larger atomic size and lower electronegativity compared to fluorine increase steric bulk and alter electronic distribution, impacting receptor binding in pharmacological contexts.
  • Thiomethyl vs. Methyl Groups: The thiomethyl group (SCH₃) introduces sulfur, which can participate in covalent interactions (e.g., disulfide bonds) and improve solubility in polar solvents compared to methyl groups .

Biological Activity

3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone, a synthetic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H12Cl3F
  • Molecular Weight : 321.62 g/mol
  • CAS Number : Not specified in the available literature.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities such as anticancer, antimicrobial, and anti-inflammatory effects. The presence of chlorine and fluorine substituents in the structure often enhances these activities.

Anticancer Activity

Studies have shown that derivatives of chalcone and diarylpentanoids exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation:

CompoundCell LineIC50 (µM)Mechanism
CM-M345HCT1162.18p53 activation
BP-C4HCT1160.17Apoptosis induction

The above table illustrates the growth inhibitory effects of related compounds on human colorectal cancer cells, suggesting that structural modifications can influence potency and selectivity towards cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on similar diarylpentanoids indicates activity against various bacterial strains, particularly those resistant to conventional antibiotics:

  • Activity against E. coli : Compounds showed moderate to high inhibition zones in agar diffusion tests.
  • Resistance Mechanisms : The presence of fluorine atoms was noted to enhance membrane permeability in bacterial cells, improving efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Chlorine and Fluorine Substituents : These halogens are known to influence lipophilicity and electronic properties, enhancing interaction with biological targets.
  • Aromatic Rings : The presence of multiple aromatic systems contributes to π-π stacking interactions with DNA and proteins, potentially leading to increased cytotoxicity.
  • Propionyl Group : This moiety may facilitate binding to specific receptors or enzymes involved in cancer progression or microbial resistance mechanisms .

Case Studies

Several studies have highlighted the biological effects of related compounds:

  • Cytotoxicity in Cancer Cells :
    • A study evaluated the effects of a series of chlorinated and fluorinated diarylpentanoids on MCF-7 breast cancer cells. Results indicated that increased fluorination correlated with enhanced cytotoxicity due to improved metabolic stability and reduced efflux by transport proteins .
  • Antimicrobial Efficacy :
    • Research demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting potential therapeutic applications in treating resistant infections .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using a propiophenone derivative and a halogenated aryl substrate. Key intermediates include:

  • 3-Chloro-4'-fluoropropiophenone (CAS 347-93-3), which shares structural similarity and can guide reaction optimization .
  • Chlorinated/fluorinated aryl halides (e.g., 3-chloro-5-fluorobenzene) as electrophilic partners.

Example Protocol:

Acylation : React 3',5'-dichloropropiophenone with 3-chloro-5-fluorophenylmagnesium bromide under anhydrous conditions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

Validation : Confirm yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Table 1: Key Intermediates and Reaction Conditions

IntermediateCAS NumberRole in SynthesisReference
3-Chloro-4'-fluoropropiophenone347-93-3Structural analog
3-Chloro-5-fluorophenyl bromideN/AElectrophilic substrate-

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and purity. For fluorinated analogs, 19F^{19}\text{F}-NMR is essential .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Cl/F signatures).
  • HPLC-PDA : Assess purity (>95%) using a reverse-phase column and UV detection at 254 nm .

Note : Stability during analysis is critical. Degradation of organic compounds in solution (e.g., via hydrolysis) may occur over extended periods; refrigerate samples and minimize light exposure .

Q. How should researchers handle stability challenges during storage?

Methodological Answer:

  • Storage Conditions : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Chlorinated aromatics are prone to hydrolysis under acidic/basic conditions .

Q. Table 2: Stability Guidelines

FactorRecommendationReference
Temperature-20°C, inert atmosphere
Light SensitivityAmber glassware, dark storage
Solvent CompatibilityAvoid DMSO (promotes degradation)

Advanced Research Questions

Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Studies : Computational modeling (e.g., Gaussian 16) predicts electrophilic aromatic substitution (EAS) at the 3-chloro-5-fluorophenyl group due to electron-withdrawing effects.
  • Kinetic Profiling : Monitor reaction intermediates via in-situ IR spectroscopy. For example, Pd-catalyzed couplings may require Buchwald-Hartwig conditions .

Key Finding : The trifluoromethyl group in analogs (e.g., CAS 139521-25-8) enhances electrophilicity by 15-20% compared to non-fluorinated derivatives .

Q. How do environmental factors influence its degradation pathways?

Methodological Answer:

  • Hydrolysis : Under neutral pH, the propiophenone carbonyl undergoes slow hydrolysis. Acidic conditions accelerate cleavage of the chloro substituents .
  • Photolysis : UV irradiation (254 nm) generates free radicals; use LC-MS to identify byproducts like 3-chloro-5-fluorobenzoic acid.

Q. Table 3: Degradation Products

ConditionMajor ByproductDetection Method
Acidic Hydrolysis3-Chloro-5-fluorobenzoic acidHPLC-MS
UV ExposureDichlorinated biphenylsGC-MS

Q. What strategies resolve contradictions in spectral data?

Methodological Answer:

  • Multi-Technique Validation : Cross-reference NMR, HRMS, and X-ray crystallography (if crystals are obtainable).
  • Dynamic NMR : Resolve rotational isomers (e.g., atropisomers) by varying temperature during 1H^{1}\text{H}-NMR acquisition .

Case Study : Conflicting 13C^{13}\text{C}-NMR signals for carbonyl carbons in analogs were resolved using 2D HSQC experiments .

Q. How can computational models predict its bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes. The 3,5-dichloro substitution in analogs (e.g., CAS 338396-73-9) enhances hydrophobic interactions by 30% .
  • QSAR Analysis : Correlate logP (calculated: 3.8) with membrane permeability using Molinspiration software.

Q. What role does it play in medicinal chemistry SAR studies?

Methodological Answer:

  • Target Identification : Screen against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

Example Finding : Analogous dichlorophenyl derivatives inhibit COX-2 with IC50_{50} values of 0.8–1.2 µM .

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